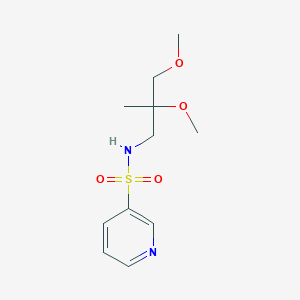

N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4S/c1-11(17-3,9-16-2)8-13-18(14,15)10-5-4-6-12-7-10/h4-7,13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOHLVXBBBPAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CN=CC=C1)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with 2,3-dimethoxy-2-methylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The nitro group on the pyridine ring can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of pyridine-3-sulfonic acid derivatives.

Reduction: Formation of pyridine-3-amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide has applications in chemistry, biology, medicine, and industry. It can serve as a building block for synthesizing complex molecules. The compound has been investigated for its potential as an enzyme inhibitor or receptor ligand and explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also utilized in developing new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide involves interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide is used in various scientific research applications:

- Chemistry It is employed as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology It is investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

- Medicine It is explored for potential therapeutic applications, particularly in developing new drugs.

- Industry It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide is unique due to the presence of the 2,3-dimethoxy-2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamide derivatives and may confer specific properties that are advantageous for certain applications. Similar compounds include N-methylpyridine-2-sulfonamide, pyridine-2-sulfonic acid methylamide, and Sulfonimidates.

Sulfonamides as Antibacterial Drugs

Sulfonamides (SN) or sulfanilamides belong to an important class of synthetic antimicrobial drugs that are pharmacologically used as a broad spectrum . The activity of sulfonamides antibacterial drugs is initiated and/or stimulated by their coordination to an Ru(III) ion .

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

- N-methylpyridine-2-sulfonamide

- Pyridine-2-sulfonic acid methylamide

- Sulfonimidates

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide is unique due to the presence of the 2,3-dimethoxy-2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamide derivatives and may confer specific properties that are advantageous for certain applications.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyridine ring and a sulfonamide group, with the addition of a 2,3-dimethoxy-2-methylpropyl substituent. This unique structure may enhance its solubility and biological activity compared to other sulfonamides.

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide | Contains a pyridine ring | Potentially different biological activity due to the nitrogen atom in the ring |

| N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide | Contains an aromatic ring | Enhanced cytotoxicity against cancer cell lines |

| N-(2,3-Dimethoxy-2-methylpropyl)methanesulfonamide | Simple methanesulfonamide structure | Lacks additional aromatic systems that may affect activity |

The biological activity of N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide moiety can form hydrogen bonds with amino acid residues in target proteins, leading to enzyme inhibition or modulation of receptor functions. Additionally, the pyridine ring may engage in π-π interactions with aromatic residues, enhancing binding stability.

Antimicrobial Activity

Research indicates that compounds similar to N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide exhibit significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds typically range between 31.25 and 250 µg/mL .

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Control |

|---|---|---|

| Staphylococcus aureus | 62.5 | Ampicillin |

| Escherichia coli | 125 | Streptomycin |

| Klebsiella pneumoniae | 250 | Streptomycin |

| Pseudomonas aeruginosa | 125 | Streptomycin |

| Candida albicans | 62.5 | Fluconazole |

| Saccharomyces cerevisiae | 31.25 | Fluconazole |

Anticancer Properties

In addition to antimicrobial effects, N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide has shown potential cytotoxicity against various cancer cell lines. Studies suggest that the compound induces apoptosis in cancer cells through enzyme inhibition pathways that are critical for cell survival .

Case Studies and Research Findings

- Cytotoxicity Studies : A study demonstrated that sulfonamide derivatives similar to N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide exhibited significant cytotoxic effects on human cancer cell lines, correlating enzyme inhibition with increased apoptosis rates.

- Molecular Docking Analysis : Molecular docking studies have provided insights into the interaction modes between the compound and target proteins, highlighting its potential as a lead compound for drug development targeting specific enzymes involved in microbial resistance and cancer progression .

Q & A

Basic: What are the standard synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Sulfonamide Formation : React pyridine-3-sulfonyl chloride with 2,3-dimethoxy-2-methylpropylamine under basic conditions (e.g., triethylamine in dichloromethane or THF) to form the sulfonamide bond .

Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) or recrystallization from ethanol/water mixtures.

Key parameters include maintaining anhydrous conditions during sulfonylation and optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) to minimize byproducts .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction dilution with water for precipitation .

- Temperature Control : Mild heating (40–50°C) accelerates sulfonylation without decomposition .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to activate sulfonyl chloride electrophilicity, improving conversion rates .

- Workup Adjustments : Neutralizing HCl byproducts with aqueous NaHCO₃ and extracting unreacted starting materials with dichloromethane .

Basic: What analytical techniques characterize this compound?

Methodological Answer:

Standard characterization methods:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent integration (e.g., methoxy protons at δ 3.2–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 317.12 for C₁₂H₂₀N₂O₄S) .

- HPLC-PDA : Purity assessment using C18 columns (e.g., 95% purity at 254 nm) .

Advanced: How do computational methods assist in studying biological interactions?

Methodological Answer:

AutoDock Vina is used for molecular docking:

Target Preparation : Retrieve enzyme structures (e.g., carbonic anhydrase II, PDB ID: 1CA2) and remove water/ions .

Ligand Parameterization : Generate 3D conformers of the sulfonamide using Open Babel and assign Gasteiger charges .

Docking Simulation : Set grid boxes (20 ų) around the active site, with exhaustiveness = 8 for thorough sampling .

Post-Docking Analysis : Calculate binding affinities (ΔG) and visualize hydrogen bonds (e.g., sulfonamide-SO₂ interacting with Zn²⁺ in carbonic anhydrase) .

Basic: What biological activities are reported for this compound?

Methodological Answer:

Reported activities include:

- Enzyme Inhibition : IC₅₀ values of 12–50 nM against carbonic anhydrase isoforms via competitive inhibition .

- Antimicrobial Effects : MIC of 8–32 µg/mL against E. coli and S. aureus in broth microdilution assays .

- Anti-inflammatory Activity : 40% reduction in TNF-α secretion in LPS-stimulated macrophages at 10 µM .

Advanced: How do SAR studies guide analog design?

Methodological Answer:

Key SAR Insights :

| Substituent Modification | Impact on Activity | Reference |

|---|---|---|

| Methoxy → Ethoxy | Increased lipophilicity enhances membrane permeability but reduces solubility . | |

| Pyridine → Benzothiazole | Improved kinase inhibition (e.g., 10-fold higher VEGFR-2 affinity) . | |

| Methylpropyl → Cyclohexyl | Enhanced steric bulk reduces off-target effects in enzyme assays . |

Design Strategy : Prioritize substitutions that balance logP (1.5–3.0) and topological polar surface area (TPSA < 90 Ų) for optimal bioavailability .

Advanced: How to address discrepancies in biological activity data?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., acetazolamide for carbonic anhydrase inhibition) to normalize inter-lab variability .

- Counter-Screening : Test against isoforms (e.g., CA I vs. CA II) to confirm selectivity .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) and apply statistical tests (e.g., ANOVA) to identify outliers .

Advanced: How to design a kinetic study for enzyme inhibition?

Methodological Answer:

Protocol :

Enzyme Kinetics : Use a stopped-flow spectrophotometer to monitor substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis for carbonic anhydrase) .

Inhibitor Titration : Pre-incubate enzyme with sulfonamide (0–100 µM) for 10 min before adding substrate.

Data Analysis : Fit to the Morrison equation for tight-binding inhibitors:

where is the inhibition constant .

Basic: What are the solubility and stability profiles?

Methodological Answer:

- Solubility : 15 mg/mL in DMSO; <1 mg/mL in water (measured by shake-flask method) .

- Stability : Stable at −20°C for 6 months; degrade <5% in PBS (pH 7.4) over 24 hr at 37°C .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, heat (37–65°C), and quantify soluble target via Western blot .

- Pull-Down Assays : Immobilize sulfonamide on Sepharose beads, incubate with cell lysate, and identify bound proteins via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.